molecular formula C6H8O3 B1355475 1-Acetylcyclopropanecarboxylic acid CAS No. 56172-71-5

1-Acetylcyclopropanecarboxylic acid

Cat. No.: B1355475
CAS No.: 56172-71-5
M. Wt: 128.13 g/mol
InChI Key: JIOYLBIVCRZUEQ-UHFFFAOYSA-N
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Description

1-Acetylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Acetylcyclopropanecarboxylic acid is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .

Mode of Action

This compound interacts with its target, the enzyme 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .

Biochemical Pathways

This compound affects the ethylene biosynthesis pathway . This pathway is crucial for many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress . The compound’s action on the pathway results in the production of ethylene, a plant hormone .

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of ethylene, a plant hormone . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . This suggests that the presence of certain microorganisms in the environment could potentially affect the action of this compound.

Properties

IUPAC Name

1-acetylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOYLBIVCRZUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557301
Record name 1-Acetylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56172-71-5
Record name 1-Acetylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetylcyclopropanecarboxylic acid
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1-Acetylcyclopropanecarboxylic acid
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1-Acetylcyclopropanecarboxylic acid
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1-Acetylcyclopropanecarboxylic acid
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1-Acetylcyclopropanecarboxylic acid
Reactant of Route 6
1-Acetylcyclopropanecarboxylic acid

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